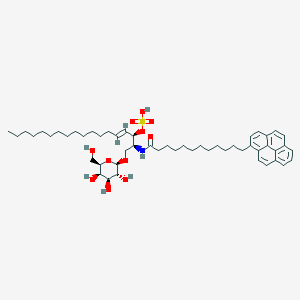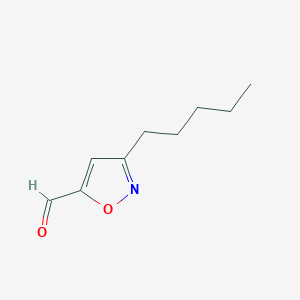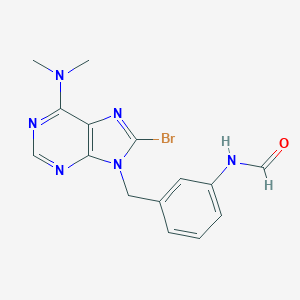
Cyanothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanothymidine, also known as 3'-azido-2',3'-dideoxythymidine (AZT), is a synthetic nucleoside analogue that was first synthesized in 1964. It is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of the human immunodeficiency virus (HIV).
Wirkmechanismus
Cyanothymidine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The drug is incorporated into the viral DNA during replication, leading to the termination of the DNA chain and preventing further replication of the virus.
Biochemische Und Physiologische Effekte
Cyanothymidine has been shown to have a number of biochemical and physiological effects. These include the inhibition of reverse transcriptase activity, the reduction of viral load in patients with HIV, and the improvement of immune function in HIV-infected individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanothymidine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV and other retroviruses. However, the drug can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on cyanothymidine. These include the development of new analogues with improved efficacy and reduced toxicity, the investigation of the drug's potential for use in the treatment of other viral infections, and the exploration of its potential for use in cancer therapy. Additionally, studies are needed to better understand the long-term effects of cyanothymidine on patients with HIV infection.
Synthesemethoden
The synthesis of cyanothymidine involves the reaction of thymidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain pure cyanothymidine.
Wissenschaftliche Forschungsanwendungen
Cyanothymidine has been extensively studied for its use in the treatment of HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV in 1987. It is still used in combination with other antiretroviral drugs to treat HIV infection.
Eigenschaften
CAS-Nummer |
116195-58-5 |
|---|---|
Produktname |
Cyanothymidine |
Molekularformel |
C11H13N3O4 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
LFAIUPXHKWZRNL-IWSPIJDZSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N |
Synonyme |
1-(3-cyano-2,3-dideoxypentofuranosyl)thymine cyanothymidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)



![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)



